![molecular formula C13H16FNO B2759771 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-17-6](/img/structure/B2759771.png)
8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is complex, as suggested by its name. It contains a spiro[oxane-4,3’-quinoline] core, which is a type of bicyclic structure where an oxane (a six-membered ring containing one oxygen atom) is fused to a quinoline (a bicyclic compound containing a benzene ring fused to a pyridine ring) at a single carbon atom . The ‘8’-Fluoro’ and ‘2’,4’-dihydro’ parts of the name suggest that a fluorine atom is attached at the 8’ position of the quinoline ring, and that the quinoline ring is reduced (has extra hydrogen atoms) at the 2’ and 4’ positions .Physical And Chemical Properties Analysis
The molecular weight of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is 221.275. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, which are structurally related to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], involves diastereoselective cyclopropanation reactions. This process is significant for creating novel compounds with potential pharmaceutical applications (Yong et al., 2007).
Optical Properties : Compounds derived from spiro structures exhibit unique optical properties. For instance, polyimides derived from a novel spiro compound showed high organosolubility, optical transparency, and low dielectric constants, making them suitable for applications in materials science (Zhang et al., 2010).
Biological and Pharmaceutical Applications
Fluorescence and Chemosensing : Isatin-based spiro compounds synthesized from 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] analogs have demonstrated high fluorescence and potential as chemosensing materials for detecting metal ions like copper in biological systems (Kundu et al., 2013).
Antibacterial Properties : Early studies on spiro compounds related to quinolones, a class to which 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] belongs, have indicated their potential as antibacterial agents. However, further research and development are needed in this area (Kiely et al., 1988).
Material Science and Chemistry
Novel Fluorophores : The creation of new classes of fluorophores, like indolizino[3,2-c]quinolines derived from compounds similar to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], has applications in biomedical imaging due to their unique optical properties (Park et al., 2015).
Catalysis in Chemical Reactions : Spiro-bicyclic bisborane catalysts, which are chemically related, have been used for metal-free hydrogenation of quinolines, demonstrating a broad functional-group tolerance and high yields, which is crucial for organic synthesis (Li et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-3-1-2-10-8-13(9-15-12(10)11)4-6-16-7-5-13/h1-3,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCFKJPNZXVMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C(=CC=C3)F)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

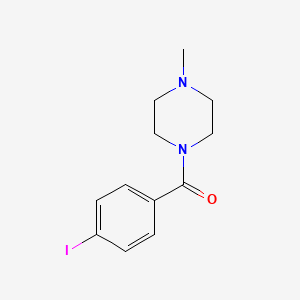
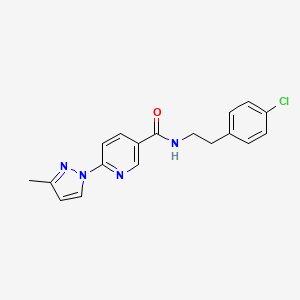
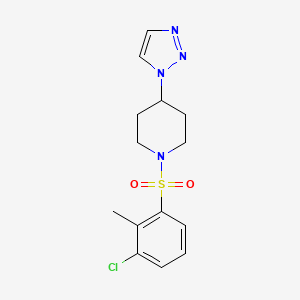
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)

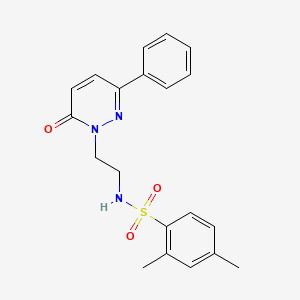
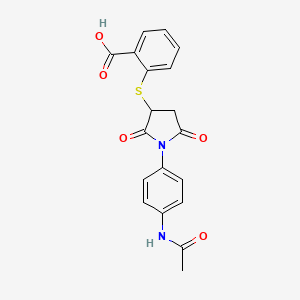
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)
![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)
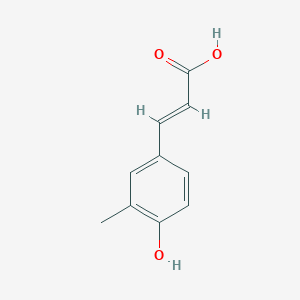
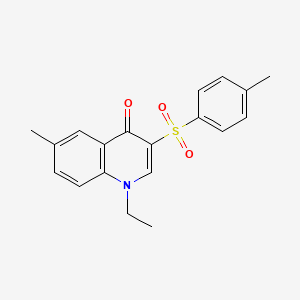
![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)
![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)